1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. This particular compound features a benzotriazole core with a 4-(4-methylphenoxy)butyl substituent, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-methylphenoxy)butyl bromide from 4-methylphenol and 1,4-dibromobutane.
Nucleophilic Substitution: The 4-(4-methylphenoxy)butyl bromide is then reacted with sodium azide to form the corresponding azide.
Cyclization: The azide undergoes a cyclization reaction with an appropriate catalyst to form the benzotriazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of benzotriazole oxides.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole compounds.
Scientific Research Applications
1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s hydrophobic substituent allows it to interact with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole: Similar structure but with a benzimidazole core.
1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazole: Contains a benzodiazole ring instead of benzotriazole.
Uniqueness
1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole is unique due to its specific substitution pattern and the presence of the benzotriazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-[4-(4-methylphenoxy)butyl]benzotriazole |
InChI |
InChI=1S/C17H19N3O/c1-14-8-10-15(11-9-14)21-13-5-4-12-20-17-7-3-2-6-16(17)18-19-20/h2-3,6-11H,4-5,12-13H2,1H3 |
InChI Key |
PUYUBDAAUBBCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.